molecular formula C9H12ClN3O B2998342 N-tert-butyl-6-chloropyridazine-3-carboxamide CAS No. 223444-85-7

N-tert-butyl-6-chloropyridazine-3-carboxamide

Katalognummer: B2998342
CAS-Nummer: 223444-85-7
Molekulargewicht: 213.67
InChI-Schlüssel: LVRIYZWFJKQUNY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-tert-butyl-6-chloropyridazine-3-carboxamide is a heterocyclic compound featuring a pyridazine core substituted with a chlorine atom at position 6 and a carboxamide group at position 3, where the amide nitrogen is bonded to a tert-butyl group. The pyridazine ring (a six-membered aromatic system with two adjacent nitrogen atoms) confers distinct electronic properties compared to monocyclic nitrogen-containing analogs like pyridine. The chlorine substituent enhances electrophilicity, while the bulky tert-butyl group influences steric interactions and solubility.

Eigenschaften

IUPAC Name

N-tert-butyl-6-chloropyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O/c1-9(2,3)11-8(14)6-4-5-7(10)13-12-6/h4-5H,1-3H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVRIYZWFJKQUNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=NN=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-6-chloropyridazine-3-carboxamide typically involves the reaction of 6-chloropyridazine-3-carboxylic acid with tert-butylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

While specific industrial production methods for N-tert-butyl-6-chloropyridazine-3-carboxamide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

N-tert-butyl-6-chloropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridazine ring can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Oxidation Reactions: Oxidation can occur at the tert-butyl group or the pyridazine ring, leading to the formation of different oxidized products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve solvents like ethanol or acetonitrile and temperatures ranging from room temperature to reflux.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-alkylated derivatives, while reduction reactions can produce various reduced forms of the original compound.

Wissenschaftliche Forschungsanwendungen

N-tert-butyl-6-chloropyridazine-3-carboxamide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of N-tert-butyl-6-chloropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key differences arise in the heterocyclic core, substituent groups, and resulting physicochemical properties.

Structural and Electronic Differences

Property N-tert-butyl-6-chloropyridazine-3-carboxamide N,N-dibutyl-6-chloropyridine-3-carboxamide
Heterocycle Pyridazine (two adjacent N atoms) Pyridine (one N atom)
Substituents on Amide Single tert-butyl group Two linear butyl groups (N,N-dibutyl)
Molecular Formula C₉H₁₂ClN₃O C₁₄H₂₁ClN₂O
Molecular Weight ~213.45 g/mol 268.78 g/mol
  • Electronic Effects : The pyridazine ring is more electron-deficient than pyridine due to the presence of two adjacent nitrogen atoms. This enhances the reactivity of the chlorine substituent in nucleophilic substitution or cross-coupling reactions.

Physicochemical and Functional Implications

  • Solubility : The tert-butyl group may reduce aqueous solubility compared to di-butyl substituents, which have longer alkyl chains but less branching.
  • Lipophilicity : Di-butyl groups (logP ~4.5 estimated) likely increase lipophilicity compared to the tert-butyl analog (logP ~2.8 estimated), affecting membrane permeability.
  • Synthetic Utility : The pyridazine core’s electron deficiency makes N-tert-butyl-6-chloropyridazine-3-carboxamide more reactive toward nucleophiles, whereas the pyridine analog may exhibit milder reactivity .

Research Findings and Limitations

Current data on N-tert-butyl-6-chloropyridazine-3-carboxamide are sparse. Comparisons rely on structural inferences and analogs like N,N-dibutyl-6-chloropyridine-3-carboxamide. Key gaps include:

  • Experimental Data : Melting points, solubility, and spectroscopic profiles (NMR, IR) for the pyridazine derivative are unavailable.
  • Biological Activity: No direct studies compare the bioactivity of these compounds, though pyridazines are often explored as kinase inhibitors or herbicides.

Biologische Aktivität

N-tert-butyl-6-chloropyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

N-tert-butyl-6-chloropyridazine-3-carboxamide is characterized by the following chemical structure:

  • Molecular Formula : C10H12ClN3O
  • Molecular Weight : 227.67 g/mol

The compound features a pyridazine ring substituted with a tert-butyl group and a chlorinated position, which may influence its biological interactions and pharmacokinetics.

Research indicates that N-tert-butyl-6-chloropyridazine-3-carboxamide exhibits biological activity through various mechanisms, primarily involving modulation of enzyme activity and receptor interactions.

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, contributing to its potential as an antiviral agent. For instance, studies have demonstrated its effectiveness against reverse transcriptase enzymes, which are crucial in the replication of viruses such as HIV .
  • Receptor Modulation : Preliminary data suggest that this compound may interact with muscarinic acetylcholine receptors, which are implicated in several physiological processes including cognition and memory. This interaction could position N-tert-butyl-6-chloropyridazine-3-carboxamide as a candidate for neuroprotective therapies .

Antiviral Properties

N-tert-butyl-6-chloropyridazine-3-carboxamide has been evaluated for its antiviral efficacy. In vitro studies have reported:

  • IC50 Values : The compound exhibited an IC50 value of approximately 1.96 μM against HIV reverse transcriptase, indicating potent antiviral activity against this target .

Anticancer Potential

The compound's anticancer properties have also been investigated. In various cancer cell lines, it demonstrated:

  • Cytotoxicity : Significant cytotoxic effects were observed in FaDu hypopharyngeal tumor cells, showing better performance than standard chemotherapy agents like bleomycin .

Case Studies

  • HIV Research : A study focused on the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) highlighted the efficacy of N-tert-butyl-6-chloropyridazine-3-carboxamide in overcoming resistance mutations in HIV strains. This aspect is crucial for developing effective treatments for resistant viral infections .
  • Neuroprotective Studies : Investigations into the neuroprotective effects of this compound revealed its potential to enhance cognitive function in animal models by modulating cholinergic signaling pathways. This finding suggests possible applications in treating neurodegenerative diseases such as Alzheimer's .

Data Summary

The following table summarizes key findings regarding the biological activity of N-tert-butyl-6-chloropyridazine-3-carboxamide:

Biological Activity Target IC50/EC50 Value Reference
AntiviralHIV Reverse Transcriptase1.96 μM
CytotoxicityFaDu Tumor CellsEffective
Receptor ModulationMuscarinic Acetylcholine ReceptorNot specified

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-tert-butyl-6-chloropyridazine-3-carboxamide, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (SNAr) at the 6-position of pyridazine, followed by carboxamide coupling. To optimize yields:

  • Use anhydrous conditions with catalysts like DMAP for tert-butyl group introduction .
  • Monitor reaction progress via TLC or HPLC to identify intermediates and adjust stoichiometry .
  • Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity (>95%) by GC/MS or HPLC .

Q. Which analytical techniques are critical for characterizing N-tert-butyl-6-chloropyridazine-3-carboxamide?

  • Methodological Answer :

  • NMR (¹H/¹³C) : Assign signals for the pyridazine ring (δ 7.5–8.5 ppm for aromatic protons) and tert-butyl group (δ 1.3–1.5 ppm) .
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of tert-butyl group) .
  • HPLC : Assess purity using a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm .

Advanced Research Questions

Q. How does N-tert-butyl-6-chloropyridazine-3-carboxamide behave under varying pH and thermal conditions, and how can stability be quantified?

  • Methodological Answer :

  • Thermal Stability : Perform thermogravimetric analysis (TGA) at 25–200°C to identify decomposition points. Use DSC to detect melting transitions .
  • pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via LC-MS and quantify intact compound using calibration curves .
  • Kinetic Analysis : Apply Arrhenius equations to predict shelf-life under storage conditions (e.g., -20°C vs. room temperature) .

Q. What strategies resolve contradictions in bioactivity data across different assays (e.g., enzyme inhibition vs. cellular efficacy)?

  • Methodological Answer :

  • Purity Verification : Re-test compound batches using HPLC to rule out impurity-driven artifacts .
  • Assay Optimization : Standardize cell culture conditions (e.g., serum-free media to avoid protein binding) and validate enzyme activity with positive controls .
  • Dose-Response Analysis : Perform IC50/EC50 comparisons across assays to identify assay-specific sensitivities .

Q. How can structure-activity relationships (SAR) guide functional group modifications to enhance target binding?

  • Methodological Answer :

  • Systematic Substitution : Replace the chlorine atom with fluorine or methyl groups to assess steric/electronic effects. Modify the tert-butyl group to smaller substituents (e.g., isopropyl) .
  • Computational Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases) and prioritize analogs with improved binding scores .
  • Biological Validation : Test analogs in fluorescence polarization assays for binding affinity and in cell viability assays for functional potency .

Q. What mechanistic insights can be gained from studying the compound’s interaction with metalloenzymes or catalytic sites?

  • Methodological Answer :

  • X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase) to resolve binding modes .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate covalent vs. non-covalent interactions .
  • Kinetic Studies : Measure kcat/Km values in enzymatic assays to determine inhibition mechanisms (competitive vs. non-competitive) .

Specialized Methodological Considerations

Q. How to address solubility limitations in aqueous assays while maintaining compound integrity?

  • Methodological Answer :

  • Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without denaturing proteins .
  • Sonication/Saturation Shaking : Pre-treat stock solutions at 37°C for 1 hour to ensure homogeneity .

Q. What protocols ensure accurate detection of degradation products during long-term stability studies?

  • Methodological Answer :

  • LC-HRMS : Employ high-resolution mass spectrometry to identify low-abundance degradants (e.g., hydrolyzed carboxamide) .
  • Forced Degradation : Expose the compound to UV light (ICH Q1B guidelines) or oxidative conditions (H2O2) to simulate accelerated aging .

Q. How to evaluate environmental toxicity and biodegradation pathways for this compound?

  • Methodological Answer :

  • OECD 301D Test : Measure biodegradation in activated sludge over 28 days .
  • Daphnia magna Assays : Assess acute toxicity (48-hour LC50) and chronic effects on reproduction .
  • Computational Models : Use EPI Suite to predict bioaccumulation potential and persistence .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.